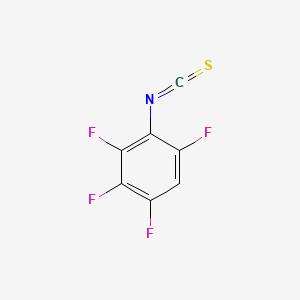
Didodecyl azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl azelate, also known as this compound, is an ester derived from nonanedioic acid (azelaic acid) and dodecanol. This compound is part of the ester family, which are organic compounds formed by the reaction of an acid and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is utilized in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nonanedioic acid, didodecyl ester typically involves the esterification of nonanedioic acid with dodecanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the ester product. Additionally, the use of solid acid catalysts in a packed bed reactor can facilitate the esterification process without the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: Didodecyl azelate can undergo various chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding acid and alcohol in the presence of water and a catalyst, typically an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acidic or basic catalysts with an alcohol.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Nonanedioic acid and dodecanol.
Transesterification: A new ester and an alcohol.
Reduction: Alcohols derived from the ester.
Wissenschaftliche Forschungsanwendungen
Didodecyl azelate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biodegradable materials due to its ester linkage, which can be broken down by enzymes.
Medicine: Explored for its potential use in drug delivery systems, where its ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized as a lubricant and anti-corrosion agent in various industrial applications.
Wirkmechanismus
The mechanism of action of nonanedioic acid, didodecyl ester primarily involves its hydrolysis to release nonanedioic acid and dodecanol. These products can then participate in various biochemical pathways. For instance, nonanedioic acid can be further metabolized in the body, while dodecanol can be used in the synthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
Didodecyl azelate can be compared with other esters derived from nonanedioic acid, such as:
Nonanedioic acid, dimethyl ester: Used in the synthesis of polymers and as a plasticizer.
Nonanedioic acid, diethyl ester: Similar applications in polymer production and as a plasticizer.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its use as a lubricant and anti-corrosion agent
Eigenschaften
CAS-Nummer |
26719-99-3 |
|---|---|
Molekularformel |
C33H64O4 |
Molekulargewicht |
524.9 g/mol |
IUPAC-Name |
didodecyl nonanedioate |
InChI |
InChI=1S/C33H64O4/c1-3-5-7-9-11-13-15-17-22-26-30-36-32(34)28-24-20-19-21-25-29-33(35)37-31-27-23-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI-Schlüssel |
JTJNOHFRNUDPDF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC |
Key on ui other cas no. |
26719-99-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester](/img/structure/B1616953.png)
![5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1616955.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)

![3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1616962.png)



